molecular formula C22H25N3O3S B2696291 N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide CAS No. 1421475-43-5

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

Cat. No. B2696291
M. Wt: 411.52
InChI Key: QZCBQLDTIFJROV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S and its molecular weight is 411.52. The purity is usually 95%.
BenchChem offers high-quality N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

A study focused on the computational and pharmacological evaluation of heterocyclic derivatives, including a compound similar in structure to the one , revealed potential for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX) showed binding and moderate inhibitory effects, highlighting its broad pharmacological potential (Faheem, 2018).

Coordination Complexes and Antioxidant Activity

Research into pyrazole-acetamide derivatives led to the synthesis and characterization of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, demonstrated significant antioxidant activity, indicating the chemical's utility in developing therapeutic agents with antioxidant properties (Chkirate et al., 2019).

Chemoselective Acetylation in Drug Synthesis

Another study employed chemoselective monoacetylation using N-(2-Hydroxyphenyl)acetamide as an intermediate for the synthesis of antimalarial drugs. This process underscores the compound's role in facilitating efficient drug synthesis through specific chemical reactions (Magadum & Yadav, 2018).

Flavouring Substance Evaluation

An evaluation of a similar flavouring substance by the EFSA concluded no safety concern at estimated levels of dietary exposure. This study suggests the potential use of the compound in food flavoring, contingent upon thorough safety assessments (Younes et al., 2018).

Anti-Inflammatory Activity

Research on derivatives of N-(3-chloro-4-fluorophenyl)-2- compounds showcased significant anti-inflammatory activity, indicating the therapeutic potential of such compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

properties

IUPAC Name

N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S/c1-27-19-9-4-5-10-20(19)28-15-22(26)23-14-16-13-18(21-11-6-12-29-21)25(24-16)17-7-2-3-8-17/h4-6,9-13,17H,2-3,7-8,14-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZCBQLDTIFJROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CS3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)-2-(2-methoxyphenoxy)acetamide

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